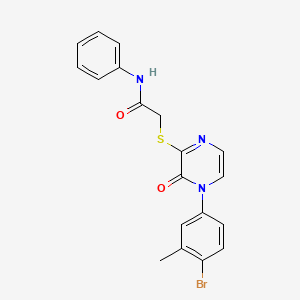
Methyl 2-bromo-5-fluoro-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-bromo-5-fluoro-4-nitrobenzoate” is a chemical compound with the molecular formula C8H5BrFNO4 .
Molecular Structure Analysis
The molecular weight of “Methyl 2-bromo-5-fluoro-4-nitrobenzoate” is 278.03 . The InChI code for this compound is1S/C8H5BrFNO4/c1-15-8 (12)4-2-6 (10)7 (11 (13)14)3-5 (4)9/h2-3H,1H3 . Physical And Chemical Properties Analysis
“Methyl 2-bromo-5-fluoro-4-nitrobenzoate” is a solid at room temperature . It should be stored in a refrigerator . to 98% .Applications De Recherche Scientifique
4H-1-Benzopyrans Synthesis
Treatment of 2-fluoro-5-nitrobenzyl bromide with active methylene compounds leads to the formation of highly functionalized 4H-1-benzopyrans through a tandem SN2-SNAr reaction sequence. This process demonstrates the utility of related compounds in synthesizing complex organic structures, offering yields of 50-92% (R. Bunce et al., 2008).
Fluorescent Quenching Detection
A study outlined the synthesis of 4,4′-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid, which serves as an exclusive fluorescence sensor for detecting 2,4,6-trinitrophenol (TNP) and acetate ions. This application highlights the role of such compounds in the development of sensitive detection materials for environmental and security purposes (J. Ni et al., 2016).
Hydrothermal Synthesis and Fluorescence Properties
Another research focused on the hydrothermal synthesis of a new dinuclear Zn(II) complex involving a similar compound. The study delved into the compound's crystal structure and fluorescence properties, indicating its potential application in material science and photoluminescent materials (Ji Chang–you, 2012).
Fluorine-18 Labeling of Proteins
Fluorine-18 labeled reagents, including those derived from related compounds, have been prepared for covalent attachment to proteins, showcasing the application of these compounds in biomedical imaging and molecular diagnostics (M. Kilbourn et al., 1987).
Electronic Structure Analysis
A study on benzoic acid derivatives, including similar compounds, determined their crystal structures and conducted electronic structure and molecular electrostatic potential calculations. This research provides insights into the molecular interactions and properties that could inform the design of pharmaceuticals and organic materials (S. Pramanik et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-bromo-5-fluoro-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-6(10)7(11(13)14)3-5(4)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZICDGIOHMPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2933241.png)
![N-(2,3-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2933243.png)
![2-[[4-benzyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2933245.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2933246.png)

![3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide](/img/structure/B2933250.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2933251.png)


![5-Oxo-6,7-dihydrocyclopenta[b]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2933255.png)

